3-(2-METHOXYPHENYL)-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
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Overview
Description
3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including methoxy, thioether, and spirocyclic systems, makes it a versatile molecule for chemical transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Spirocyclic System: The spirocyclic system can be introduced by reacting the quinazoline core with a cyclohexanone derivative under acidic or basic conditions.
Functional Group Modifications: The methoxy and thioether groups can be introduced through nucleophilic substitution reactions. For example, the methoxy group can be added via methylation of a phenolic hydroxyl group, and the thioether group can be introduced by reacting with an appropriate thiol or thioether reagent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the spirocyclic system, potentially leading to ring-opening or hydrogenation products.
Substitution: The methoxy and thioether groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, thiolates, amines.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Hydrogenated Derivatives: From reduction of the quinazoline core or spirocyclic system.
Functionalized Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its structural similarity to bioactive molecules.
Biochemical Probes: Use in studying biological pathways and interactions.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs.
Antimicrobial Agents: Exploration of its antimicrobial properties.
Industry
Material Science: Use in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-quinazoline-4(6H)-one: Lacks the spirocyclic system.
3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-4(6H)-one: Lacks the cyclohexanone moiety.
Uniqueness
The unique spirocyclic system in 3-(2-methoxyphenyl)-2-[(2-methylprop-2-enyl)thio]-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one distinguishes it from similar compounds. This structural feature may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H30N2O2S |
---|---|
Molecular Weight |
458.6g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C28H30N2O2S/c1-19(2)18-33-27-29-25-21-12-6-5-11-20(21)17-28(15-9-4-10-16-28)24(25)26(31)30(27)22-13-7-8-14-23(22)32-3/h5-8,11-14H,1,4,9-10,15-18H2,2-3H3 |
InChI Key |
UHHQHTICZDYMGY-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)C4(CCCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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